BenchChemオンラインストアへようこそ!

6-chloro-4-hydroxy-N-(4-methoxyphenyl)quinoline-3-carboxamide

Anticancer PI3Kα inhibition Colon carcinoma

6-Chloro-4-hydroxy-N-(4-methoxyphenyl)quinoline-3-carboxamide (CAS 86540-30-9; molecular formula C₁₇H₁₃ClN₂O₃; molecular weight 328.75 g·mol⁻¹) is a synthetic 4-hydroxyquinoline-3-carboxamide derivative bearing a 6-chloro substituent on the quinoline core and a 4-methoxyphenyl group on the carboxamide nitrogen. It is also described in the primary research literature as N-(4-methoxyphenyl)-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (compound 11 / R11), reflecting the 4-hydroxy ↔ 4-oxo tautomerism characteristic of this scaffold.

Molecular Formula C17H13ClN2O3
Molecular Weight 328.75
CAS No. 86540-30-9
Cat. No. B2706102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-4-hydroxy-N-(4-methoxyphenyl)quinoline-3-carboxamide
CAS86540-30-9
Molecular FormulaC17H13ClN2O3
Molecular Weight328.75
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)Cl
InChIInChI=1S/C17H13ClN2O3/c1-23-12-5-3-11(4-6-12)20-17(22)14-9-19-15-7-2-10(18)8-13(15)16(14)21/h2-9H,1H3,(H,19,21)(H,20,22)
InChIKeyHWMUWYWATGSQPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-4-hydroxy-N-(4-methoxyphenyl)quinoline-3-carboxamide (CAS 86540-30-9): Compound Identity and Procurement Baseline


6-Chloro-4-hydroxy-N-(4-methoxyphenyl)quinoline-3-carboxamide (CAS 86540-30-9; molecular formula C₁₇H₁₃ClN₂O₃; molecular weight 328.75 g·mol⁻¹) is a synthetic 4-hydroxyquinoline-3-carboxamide derivative bearing a 6-chloro substituent on the quinoline core and a 4-methoxyphenyl group on the carboxamide nitrogen [1]. It is also described in the primary research literature as N-(4-methoxyphenyl)-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (compound 11 / R11), reflecting the 4-hydroxy ↔ 4-oxo tautomerism characteristic of this scaffold [2][3]. The compound belongs to the broader quinoline-3-carboxamide class, which includes the clinical-stage immunomodulators linomide (roquinimex) and laquinimod, as well as several PI3Kα-targeted anticancer leads [2][4]. Its synthesis proceeds via condensation of ethyl 6-chloro-4-hydroxy-2-quinolone-3-carboxylate with 4-anisidine, yielding a brown powder of 75.1% yield and melting point 315–317 °C [2].

Why Generic Substitution Fails for 6-Chloro-4-hydroxy-N-(4-methoxyphenyl)quinoline-3-carboxamide: The Substituent-Dependence of Antiproliferative Potency


Within the N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide series, antiproliferative activity is exquisitely sensitive to the para-substituent on the N-phenyl ring. In a head-to-head study of 18 congeners assayed under identical conditions against HCT-116 colon carcinoma and Caco-2 colorectal adenocarcinoma cells, IC₅₀ values spanned nearly an order of magnitude (3.3 to >80 µM) depending solely on the nature of the para substituent [1]. The 4-methoxy derivative (the target compound) achieved an HCT-116 IC₅₀ of 9.3 ± 1 µM, whereas the 4-chloro analog (compound 12) required a 6-fold higher concentration (IC₅₀ 56.3 ± 5 µM) and the 4-nitro analog (compound 13) was even less potent (IC₅₀ 51.9 ± 3 µM) [1]. Even the unsubstituted N-phenyl parent (compound 7) was 1.6-fold less potent against HCT-116 (14.5 ± 2 µM) and showed no differential selectivity between the two cell lines, in contrast to the methoxy derivative's clear preference for the mutant-PI3Kα-expressing HCT-116 line [1]. These data demonstrate that procurement of a close analog (e.g., the 4-fluoro, 4-chloro, or unsubstituted phenyl derivative) cannot substitute for the 4-methoxy compound without a significant, quantifiable loss of potency and a qualitatively different selectivity profile.

Quantitative Differentiation Evidence for 6-Chloro-4-hydroxy-N-(4-methoxyphenyl)quinoline-3-carboxamide Versus Closest Analogs


Antiproliferative Potency Against HCT-116 Colon Carcinoma: 4-Methoxy vs. Unsubstituted, 4-Fluoro, and 4-Chloro Analogs

In a direct head-to-head comparison within a single published study, 18 N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives were evaluated for antiproliferative activity against HCT-116 (human colon carcinoma, expressing both wild-type and H1047R mutant PI3Kα) and Caco-2 (colorectal adenocarcinoma, wild-type PI3Kα) cell lines using the same MTT assay protocol [1]. The target compound (compound 11, N-4-methoxyphenyl) exhibited an HCT-116 IC₅₀ of 9.3 ± 1 µM, which was 1.6-fold more potent than the unsubstituted N-phenyl analog (compound 7; 14.5 ± 2 µM), 4.0-fold more potent than the N-4-fluorophenyl analog (compound 10; 37.0 ± 6 µM), and 6.1-fold more potent than the N-4-chlorophenyl analog (compound 12; 56.3 ± 5 µM) [1]. The positive control LY294002 (pan-PI3K inhibitor) gave IC₅₀ values of 6.5 µM (HCT-116) and 7.4 µM (Caco-2) [1].

Anticancer PI3Kα inhibition Colon carcinoma

Differential Selectivity Between Cancer Cell Lines: 4-Methoxy Confers Preferential Activity Against Mutant-PI3Kα HCT-116 vs. Wild-Type Caco-2

The Caco-2 cell line encodes wild-type PI3Kα, whereas HCT-116 expresses both WT and the oncogenic H1047R mutant PI3Kα; the difference in IC₅₀ between these two lines therefore serves as a proxy for mutant selectivity [1]. The target compound (compound 11) exhibited a Caco-2 IC₅₀ of 14.1 ± 1 µM vs. an HCT-116 IC₅₀ of 9.3 ± 1 µM, yielding a selectivity ratio (Caco-2/HCT-116) of 1.52, indicating modest preferential activity toward the mutant-PI3Kα-expressing line [1]. By contrast, the unsubstituted N-phenyl analog (compound 7) showed essentially no selectivity (Caco-2 13.8 ± 1 µM vs. HCT-116 14.5 ± 2 µM; ratio = 0.95), and the N-4-chlorophenyl analog (compound 12) was also non-selective (Caco-2 54.1 ± 5 µM vs. HCT-116 56.3 ± 5 µM; ratio = 0.96) [1].

Cancer cell selectivity PI3Kα mutation Structure-activity relationship

Antiproliferative Activity Against Triple-Negative Breast Cancer MDA-MB-231: Free Compound vs. Nanoformulated Comparator

In a follow-up study evaluating free compounds and TPGS-polymeric nanoparticle (NP) formulations against the triple-negative breast cancer (TNBC) cell line MDA-MB-231, the target compound (R11; free) exhibited an IC₅₀ of 290 µM, comparable to the N-benzyl analog (R7; free) at 280 µM [1]. However, upon nanoformulation, R11-loaded NPs achieved an IC₅₀ of 30 µM (a 9.7-fold enhancement), while R7-loaded NPs achieved 20 µM (a 14-fold enhancement) [1]. Although the N-benzyl analog showed a modestly greater absolute potency when formulated, the 4-methoxy derivative (R11) demonstrated superior drug-loading capacity attributed to additional hydrogen-bonding interactions between the methoxy group and the TPGS polymer matrix [1].

Triple-negative breast cancer Nanoparticle formulation PI3Kα inhibitor

PI3Kα Molecular Docking Scores: 4-Methoxy Engages Key Binding Residues with Favorable Scoring

Induced-fit docking (IFD) studies against two PI3Kα crystal structures (PDB: 2RD0 and 3HHM) revealed that the target compound (compound 11) achieves docking scores of −8.99 (2RD0) and −8.37 (3HHM), engaging key active-site residues including V851, S854, and N920 [1]. In comparison, the unsubstituted N-phenyl analog (compound 7) scored −8.38 (2RD0) and −7.19 (3HHM), while the N-4-fluorophenyl analog (compound 10) scored −8.99 (2RD0) and −8.37 (3HHM), identical to the 4-methoxy compound for 3HHM [1]. The N-4-chlorophenyl analog (compound 12) scored −8.72 (2RD0) and −8.15 (3HHM) [1]. While computed docking scores alone cannot predict cellular potency, the 4-methoxy derivative's favorable docking profile correlates with its superior cellular activity against HCT-116.

Molecular docking PI3Kα binding site Computational chemistry

Physicochemical Characterization: Melting Point and Synthetic Yield Differentiate the 4-Methoxy Derivative from Closest Analogs

The target compound was synthesized via condensation of ethyl 6-chloro-4-hydroxy-2-quinolone-3-carboxylate with 4-anisidine in THF/DMF under reflux (72 h), yielding a brown powder in 75.1% yield with a melting point of 315–317 °C [1]. Full spectroscopic characterization (¹H-NMR, ¹³C-NMR, FT-IR, HRMS) confirmed the structure; HRMS m/z calculated for C₁₇H₁₃ClN₂O₃ [M+H]⁺: 329.0694 [1]. In the same synthetic series, the N-4-chlorophenyl analog (compound 12) was obtained in 73.3% yield (m.p. 353–355 °C) and the N-4-fluorophenyl analog (compound 10) in 76.7% yield (m.p. 338–340 °C) [1]. The 4-methoxy derivative's melting point (315–317 °C) is notably lower than the halogenated analogs, which may facilitate formulation development requiring melt-processing or hot-melt extrusion techniques.

Physicochemical properties Synthesis Characterization

Class-Level Immunomodulatory Potential: Quinoline-3-Carboxamide Scaffold with Documented S100A9 Target Engagement

While no direct immunomodulatory data exist for the target compound itself, the quinoline-3-carboxamide class to which it belongs has a well-established immunomodulatory mechanism via binding to the pro-inflammatory protein S100A9 [1]. In a seminal class-level study, quinoline-3-carboxamides including linomide and laquinimod demonstrated specific, saturable binding to S100A9, and this interaction was shown to be responsible for the immunomodulatory activity observed in murine models of autoimmune disease [1]. Furthermore, a series of 4-hydroxyquinoline-3-carboxamide derivatives structurally related to the target compound were evaluated for their effects on spleen lymphocyte proliferation and TNF-α production; three compounds exhibited immunomodulatory profiles more potent than linomide and FR137316 [2]. The target compound's 4-hydroxyquinoline-3-carboxamide core, combined with its distinct 6-chloro and N-4-methoxyphenyl substitution pattern, positions it as a structurally differentiated candidate for immunomodulatory screening within this class.

Immunomodulation S100A9 Autoimmune disease

Validated Application Scenarios for 6-Chloro-4-hydroxy-N-(4-methoxyphenyl)quinoline-3-carboxamide Based on Quantitative Evidence


PI3Kα-Focused Colon Cancer Probe with Mutant-Selectivity Profile

The compound is optimally deployed as a tool compound for investigating PI3Kα-dependent signaling in colon cancer models, particularly where differential activity against H1047R-mutant versus wild-type PI3Kα is of mechanistic interest. The target compound's HCT-116 IC₅₀ of 9.3 ± 1 µM and its 1.52-fold selectivity over Caco-2 (WT PI3Kα) provide a quantifiable selectivity window absent in the unsubstituted N-phenyl (ratio 0.95) and N-4-chlorophenyl (ratio 0.96) analogs [1]. Researchers should pair this compound with LY294002 (pan-PI3K inhibitor; HCT-116 IC₅₀ 6.5 µM) as a positive control to benchmark PI3Kα-specific effects [1].

Triple-Negative Breast Cancer Nanoformulation Development

Building on published TPGS-polymeric nanoparticle data, this compound is suited for TNBC-focused drug delivery research. The free compound's MDA-MB-231 IC₅₀ of 290 µM, enhanced to 30 µM upon TPGS NP loading (9.7-fold improvement), establishes a validated formulation baseline [1]. The methoxy group's contribution to hydrogen bonding with the TPGS matrix—evidenced by higher drug loading efficiency relative to the N-benzyl analog R7—makes this compound a rational choice for optimization of polymer-drug interactions in nanoformulation screens [1].

Quinoline-3-Carboxamide Immunomodulatory Screening Library Component

For programs screening quinoline-3-carboxamides against the S100A9 target or in T-cell immunomodulation assays, this compound offers a structurally differentiated entry that fills a gap between the unsubstituted N-phenyl and halogenated N-phenyl analogs. Its 4-methoxy substituent provides distinct hydrogen-bond donor/acceptor properties and electronic effects compared to the 4-fluoro and 4-chloro congeners, which may translate into differential S100A9 binding kinetics or T-cell cytokine modulation profiles [1][2]. Inclusion in a focused screening set alongside linomide as a reference compound is recommended to probe substituent-dependent immunomodulatory SAR.

Medicinal Chemistry SAR Expansion Around the 4-Hydroxyquinoline-3-Carboxamide Scaffold

The target compound serves as a well-characterized starting point for medicinal chemistry optimization campaigns. Its full spectroscopic characterization (¹H-NMR, ¹³C-NMR, FT-IR, HRMS), established synthetic protocol (75.1% yield), and melting point (315–317 °C) provide a robust reference point for purity assessment and analog generation [1]. The quantitative SAR data available in the literature—spanning 18 analogs with systematic para-substituent variation—enable rational selection of follow-up modifications; the 4-methoxy compound's balanced profile of potency (HCT-116 IC₅₀ 9.3 µM), selectivity (Caco-2/HCT-116 ratio 1.52), and docking scores (2RD0 −8.99, 3HHM −8.37) makes it a credible lead for further optimization of metabolic stability or solubility while maintaining PI3Kα engagement [1].

Quote Request

Request a Quote for 6-chloro-4-hydroxy-N-(4-methoxyphenyl)quinoline-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.